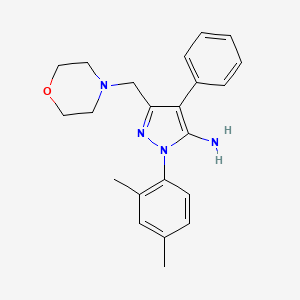![molecular formula C18H21ClN2O3S B5007889 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5007889.png)
1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as CBMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its ability to bind to the serotonin transporter and inhibit its activity. This results in an increase in the extracellular levels of serotonin, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its inhibitory effects on the serotonin transporter, this compound has also been found to exhibit potent inhibitory effects on the activity of the dopamine transporter. This has led to its potential use as a tool for studying the role of dopamine in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is its potent inhibitory effects on the activity of the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective inhibitors of the serotonin and dopamine transporters. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Finally, there is also a need for further research on the potential toxicity of this compound and its effects on various physiological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory effects on the activity of the serotonin and dopamine transporters make it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, its potential toxicity and limitations in certain experimental settings must be taken into consideration. Further research is needed to explore its potential therapeutic applications and to better understand its effects on various physiological systems.
Méthodes De Synthèse
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves multiple steps, starting with the reaction of 3-chlorobenzyl chloride with sodium methoxide to form 3-chlorobenzyl methoxide. This intermediate is then reacted with 2-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield this compound.
Applications De Recherche Scientifique
1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to exhibit potent inhibitory effects on the activity of the serotonin transporter. This has led to its potential use as a tool for studying the role of serotonin in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-18-8-3-2-7-17(18)20-9-11-21(12-10-20)25(22,23)14-15-5-4-6-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTWHUOLXUKDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5007830.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5007840.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007846.png)
![3-chloro-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B5007848.png)

![N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5007860.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5007863.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5007871.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5007877.png)
![N-[3-(1-azepanylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-fluorobenzamide](/img/structure/B5007882.png)
